molecular formula C7H7BrN2O2 B1403499 5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine CAS No. 1392803-06-3

5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine

Cat. No. B1403499
M. Wt: 231.05 g/mol
InChI Key: XVTZUEUOKDQLFM-UHFFFAOYSA-N
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Description

5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine, otherwise known as 5-BPD, is a heterocyclic organic compound that has a wide range of applications in the field of science. It is a white powder with a molecular weight of 239.04 g/mol and a melting point of 157-158 °C. 5-BPD is a versatile compound that can be used in a variety of fields, including organic synthesis, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

  • 5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine derivatives have been synthesized and characterized for potential pharmacological applications. These compounds, synthesized using conventional heating and microwave reaction conditions, have been analyzed through elemental, spectral, and single crystal X-ray studies, showing potential as antioxidants, anti-inflammatory, and analgesic agents (Adhikari et al., 2012).

DNA Synthesis Tracking

  • The compound serves as a marker of DNA synthesis, providing insights into the cellular mechanisms of central nervous system development in various animals. Despite its usage, potential detrimental effects on cell proliferation and viability have been noted (Martí-Clúa, 2021).
  • Analogues of this compound, like 5-bromo-2-deoxyuridine (BrdU), are used in biomedical studies for tagging dividing cells, aiding in research across stem cell research, cancer biology, and parasitology (Cavanagh et al., 2011).

Chemical Reactivity Studies

  • Research into the reactivity patterns of bromonucleosides, including 5-bromo-2-deoxyuridine (BrdU) derivatives, has been conducted. These studies focus on the sensitivity of these compounds to damage induced by electrons and organic radicals, contributing to a better understanding of their chemical properties (Zdrowowicz et al., 2015).

properties

IUPAC Name

5-bromo-2-(1,3-dioxolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-5-3-9-6(10-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTZUEUOKDQLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265209
Record name Pyrimidine, 5-bromo-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine

CAS RN

1392803-06-3
Record name Pyrimidine, 5-bromo-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-bromo-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.